molecular formula C14H19NOS2 B13415063 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol CAS No. 6293-00-1

3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol

Cat. No.: B13415063
CAS No.: 6293-00-1
M. Wt: 281.4 g/mol
InChI Key: KUYLKQQSZDJZSA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol is an organic compound with a complex structure that includes a dimethylamino group, two thiophene rings, and a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of thiophene derivatives followed by the introduction of the dimethylamino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents that can enhance the reaction rate and yield is common. Purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene ketones, while reduction could produce thiophene alcohols.

Scientific Research Applications

3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-phenylbutan-1-ol
  • 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

Uniqueness

3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol is unique due to the presence of two thiophene rings, which impart distinct electronic properties. This makes it particularly useful in the development of materials for electronic applications, setting it apart from similar compounds that may only have one thiophene ring or different substituents.

Properties

CAS No.

6293-00-1

Molecular Formula

C14H19NOS2

Molecular Weight

281.4 g/mol

IUPAC Name

3-(dimethylamino)-1,1-dithiophen-2-ylbutan-1-ol

InChI

InChI=1S/C14H19NOS2/c1-11(15(2)3)10-14(16,12-6-4-8-17-12)13-7-5-9-18-13/h4-9,11,16H,10H2,1-3H3

InChI Key

KUYLKQQSZDJZSA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CS1)(C2=CC=CS2)O)N(C)C

Origin of Product

United States

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